Ethyl (4-cyclohexylphenyl)acetate
Description
Ethyl (4-cyclohexylphenyl)acetate is an ester derivative featuring a para-substituted cyclohexyl group on the phenyl ring and an ethyl acetate moiety. The cyclohexyl group imparts significant steric bulk and hydrophobicity, distinguishing it from simpler aryl acetates .
Properties
CAS No. |
15649-06-6 |
|---|---|
Molecular Formula |
C16H22O2 |
Molecular Weight |
246.35 |
IUPAC Name |
ethyl 2-(4-cyclohexylphenyl)acetate |
InChI |
InChI=1S/C16H22O2/c1-2-18-16(17)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3 |
InChI Key |
CJSMRVHLBFFKMK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The physicochemical properties of ethyl aryl acetates are heavily influenced by substituents on the phenyl ring. Below is a comparative table of key analogues:
Key Observations :
- Reactivity: Chloro and ketone-containing analogues (e.g., Ethyl 2-(4-chlorophenoxy)acetoacetate) exhibit dual reactivity for nucleophilic substitution or condensation reactions, unlike the inert cyclohexyl group .
- Thermal Stability: Bulky substituents like cyclohexyl may lower melting points due to disrupted crystal packing, as seen in cyclohexenone derivatives with distorted sofa conformations .
Structural and Crystallographic Comparisons
- The cyclohexyl group in the target compound may similarly induce non-planar geometries, affecting solid-state packing .
- Hydrogen Bonding : Compounds with hydroxyl or ketone groups (e.g., Ethyl 4-hydroxyphenylacetate) form intermolecular H-bonds, stabilizing crystal lattices. In contrast, the cyclohexyl group in the target compound likely relies on weak C–H···π or van der Waals interactions .
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